molecular formula C10H15ClN2OS B13146626 (R)-(3-Aminopiperidin-1-yl)(thiophen-2-yl)methanone hydrochloride

(R)-(3-Aminopiperidin-1-yl)(thiophen-2-yl)methanone hydrochloride

Cat. No.: B13146626
M. Wt: 246.76 g/mol
InChI Key: HRGTXWXHHAUNKE-DDWIOCJRSA-N
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Description

®-(3-Aminopiperidin-1-yl)(thiophen-2-yl)methanonehydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring, an amino group, and a thiophene ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(3-Aminopiperidin-1-yl)(thiophen-2-yl)methanonehydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the amino group and the thiophene ring. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Amino Group: Amination reactions are employed to introduce the amino group at the desired position on the piperidine ring.

    Attachment of the Thiophene Ring: This step often involves coupling reactions, such as Suzuki or Stille coupling, to attach the thiophene ring to the piperidine core.

Industrial Production Methods

In an industrial setting, the production of ®-(3-Aminopiperidin-1-yl)(thiophen-2-yl)methanonehydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

®-(3-Aminopiperidin-1-yl)(thiophen-2-yl)methanonehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of ®-(3-Aminopiperidin-1-yl)(thiophen-2-yl)methanonehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Aminopiperidine: Shares the piperidine ring and amino group but lacks the thiophene ring.

    Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the piperidine and amino groups.

Uniqueness

®-(3-Aminopiperidin-1-yl)(thiophen-2-yl)methanonehydrochloride is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C10H15ClN2OS

Molecular Weight

246.76 g/mol

IUPAC Name

[(3R)-3-aminopiperidin-1-yl]-thiophen-2-ylmethanone;hydrochloride

InChI

InChI=1S/C10H14N2OS.ClH/c11-8-3-1-5-12(7-8)10(13)9-4-2-6-14-9;/h2,4,6,8H,1,3,5,7,11H2;1H/t8-;/m1./s1

InChI Key

HRGTXWXHHAUNKE-DDWIOCJRSA-N

Isomeric SMILES

C1C[C@H](CN(C1)C(=O)C2=CC=CS2)N.Cl

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CS2)N.Cl

Origin of Product

United States

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